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molecular formula C11H16N4 B8357339 1-(2,2-Dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine

1-(2,2-Dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine

Cat. No. B8357339
M. Wt: 204.27 g/mol
InChI Key: XDUNMGXOQYRAPP-UHFFFAOYSA-N
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Patent
US08772276B2

Procedure details

1-(2,2-Dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine (3.52 g, 17.2 mmol, 1.0 equiv.) was dissolved in chloroform (172 ml) and treated with pyridinium tribromide (5.51 g, 17.2 mmol, 1.0 equiv.). The mixture was stirred at room temperature until LCMS showed almost only product. The solid was collected on top of filter and washed with hexanes. The solid was dissolved in Et2O/EtOAc and neutralized with saturated aqueous sodium bicarbonate. The organic layers were separated, dried with magnesium sulfate, filtered and concentrated in vacuo to provide the titled compound as a pale white solid: 1H NMR (500 MHz, CD3OD) 7.30 (d, 1H, J=8.8 Hz), 7.07 (sb, 3H), 7.02 (d, 1H, J=8.8 Hz), 4.34 (s, 2H), 1.03 (s, 9H) ppm. LRMS m/z (M+H) 283.0 and 285.0 (intensity ratio ˜1:1) found, 283.1 and 285.1 required.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH3:14])[CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:7]=2[N:6]=[N:5]1.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:16][C:12]1[C:7]2[N:6]=[N:5][N:4]([CH2:3][C:2]([CH3:15])([CH3:14])[CH3:1])[C:8]=2[CH:9]=[CH:10][C:11]=1[NH2:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
CC(CN1N=NC2=C1C=CC(=C2)N)(C)C
Name
Quantity
172 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.51 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature until LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected on top
FILTRATION
Type
FILTRATION
Details
of filter
WASH
Type
WASH
Details
washed with hexanes
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in Et2O/EtOAc and neutralized with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2N(N=NC21)CC(C)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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